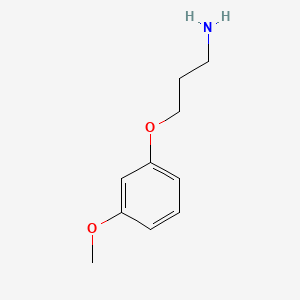

3-(3-Methoxyphenoxy)propylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-methoxyphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-4-2-5-10(8-9)13-7-3-6-11/h2,4-5,8H,3,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLHWRUQUSVISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424580 | |

| Record name | 3-(3-Methoxyphenoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6451-26-9 | |

| Record name | 3-(3-Methoxyphenoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Methoxyphenoxy)propylamine chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-(3-Methoxyphenoxy)propylamine, a versatile chemical intermediate with applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Chemical Properties and Structure

This compound is a substituted aromatic amine with a distinct molecular architecture that lends itself to a variety of chemical transformations. Its core structure consists of a propylamine backbone linked to a methoxy-substituted phenoxy group.

Structure:

-

SMILES: NCCCOC1=CC=CC(OC)=C1[4]

The structural attributes of this compound are foundational to its chemical behavior and potential applications. The primary amine group provides a site for nucleophilic reactions, while the aromatic ring can undergo electrophilic substitution. The ether linkage and the methoxy group influence the compound's solubility and electronic properties.

Quantitative Chemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Formula | C10H15NO2 | [1][2][3][4][5] |

| Molecular Weight | 181.23 g/mol | [1][2][4][5] |

| Boiling Point | 164-165 °C (at 13 Torr) | [1][2] |

| Density | 1.040 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 9.58 ± 0.10 (Predicted) | [1][2] |

Experimental Protocols: Synthesis of this compound

A documented method for the synthesis of 3-aryloxy-1-propylamines, including this compound, involves a multi-step process.[6] The general workflow is outlined below.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of 3-aryloxy-1-propylamines.

Detailed Methodology:

-

Synthesis of 3-(2-nitroaryloxy)-1-propylbromides: Substituted 2-nitrophenol is reacted with 1,3-dibromopropane.[6] This reaction can be carried out under conventional heating or microwave irradiation, with the latter significantly accelerating the reaction rate and improving yields.[6]

-

Formation of the Phthalimide Adduct: The resulting 3-(2-nitroaryloxy)-1-propylbromide is then treated with potassium phthalimide to produce 2-[3-(aryloxy)-propyl]isoindoline-1,3-dione.[6]

-

Hydrazinolysis to Yield the Final Product: The final step involves the hydrazinolysis of the phthalimide derivative to yield the target 3-aryloxy-1-propylamine.[6]

The structures of all intermediate and final products are typically characterized using spectroscopic methods such as FTIR, 1H NMR, 13C NMR, and HRMS.[6]

Biological Activity and Applications

This compound and its derivatives are of interest in medicinal chemistry. It is utilized as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular conditions.[7] Its structural motifs allow for the creation of molecules designed to interact with specific biological receptors.[7]

Notably, derivatives of 3-aryloxy-1-propylamine have been synthesized and investigated as inhibitors of the HIV-1 Tat/PCAF BRD interaction, highlighting their potential in the development of novel antiviral therapies.[6] The biological activity of these compounds is often assessed using in vitro assays such as ELISA.[6] Beyond pharmaceuticals, this compound also finds applications in the development of agrochemicals and in material science for creating specialty polymers and coatings.[7]

Logical Relationship of Applications

References

- 1. 3-(3-methoxyphenoxy)propan-1-amine | 6451-26-9 [amp.chemicalbook.com]

- 2. 3-(3-methoxyphenoxy)propan-1-amine | 6451-26-9 [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 6451-26-9|this compound|BLD Pharm [bldpharm.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound [myskinrecipes.com]

An In-depth Technical Guide to 3-(3-Methoxyphenoxy)propylamine (CAS Number: 6451-26-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methoxyphenoxy)propylamine is a chemical intermediate belonging to the class of phenoxyalkylamines. This guide provides a comprehensive overview of its chemical properties, synthesis, potential pharmacological activity, and the methodologies relevant to its study. This document is intended to serve as a technical resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a substituted propylamine with a methoxyphenoxy moiety. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 6451-26-9 |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 164-165 °C at 13 Torr |

| Density | 1.040 ± 0.06 g/cm³ (Predicted) |

| pKa | 9.58 ± 0.10 (Predicted) |

| Storage Conditions | 2-8°C, protected from light |

Synthesis

The synthesis of this compound can be achieved through a multi-step process, adapted from general methods for preparing aryloxyphenylpropylamines. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is based on established chemical syntheses for analogous compounds.

Step 1: Synthesis of 3-Chloro-1-(3-methoxyphenoxy)propane

-

To a solution of 3-methoxyphenol in a suitable aprotic solvent (e.g., acetone, DMF), add a slight molar excess of 1-bromo-3-chloropropane.

-

Add a base, such as anhydrous potassium carbonate, to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to yield 3-chloro-1-(3-methoxyphenoxy)propane.

Step 2: Synthesis of 3-(3-Methoxyphenoxy)propyl Azide

-

Dissolve the 3-chloro-1-(3-methoxyphenoxy)propane in a suitable solvent such as dimethylformamide (DMF).

-

Add a molar excess of sodium azide (NaN₃) to the solution.

-

Heat the reaction mixture at a temperature of approximately 90-100°C for several hours, with stirring.

-

After the reaction is complete (monitored by TLC), cool the mixture and pour it into a larger volume of water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain 3-(3-methoxyphenoxy)propyl azide.

Step 3: Reduction to this compound

-

Dissolve the 3-(3-methoxyphenoxy)propyl azide in a suitable solvent like anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using LiAlH₄, the reaction is typically performed at reflux for several hours. For catalytic hydrogenation, the reaction is stirred under a positive pressure of hydrogen until the uptake ceases.

-

After the reduction is complete, carefully quench the reaction. If LiAlH₄ was used, this is typically done by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting mixture to remove inorganic salts.

-

Dry the filtrate over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent by rotary evaporation.

-

The crude this compound can be further purified by vacuum distillation.

Potential Pharmacological Activity and Mechanism of Action

While specific pharmacological data for this compound is limited in publicly available literature, its structural similarity to known monoamine reuptake inhibitors suggests a potential mechanism of action. Derivatives of the closely related compound 3-phenoxy-3-phenylpropan-1-amine are potent and selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs).

For instance, the N-methyl derivative of a structural isomer, N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine, has been shown to exhibit activity on the central nervous system. It is therefore hypothesized that this compound and its derivatives may act as inhibitors of the serotonin transporter (SERT) and/or the norepinephrine transporter (NET).

Proposed Signaling Pathway

Inhibition of SERT and NET by a compound like this compound would lead to an increased concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission. This is the established mechanism of action for many antidepressant medications.

An In-depth Technical Guide to 3-(3-Methoxyphenoxy)propylamine: Molecular Weight and Formula

This guide provides essential information for researchers, scientists, and drug development professionals on the molecular weight and chemical formula of 3-(3-Methoxyphenoxy)propylamine.

Quantitative Data Summary

The fundamental chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C10H15NO2[1][2][3] |

| Molecular Weight | 181.23 g/mol [1][2][3] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name, its elemental composition (molecular formula), and its calculated mass (molecular weight).

References

Spectroscopic Profile of 3-(3-Methoxyphenoxy)propylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(3-Methoxyphenoxy)propylamine (CAS No. 6451-26-9). Due to the limited availability of public spectroscopic data for this specific molecule, this document presents the available ¹³C Nuclear Magnetic Resonance (NMR) data and outlines standardized experimental protocols for ¹H NMR, Fourier-transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) that are broadly applicable for the analysis of such organic compounds.

Spectroscopic Data Summary

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Atom Number | Chemical Shift (ppm) |

| 1 | 160.4 |

| 2 | 100.0 |

| 3 | 130.2 |

| 4 | 106.9 |

| 5 | 121.5 |

| 6 | 107.9 |

| 7 | 67.0 |

| 8 | 30.6 |

| 9 | 39.5 |

| 10 | 55.4 |

Note: Data is based on computational predictions and should be confirmed by experimental analysis.

Experimental Protocols

The following sections detail standardized methodologies for acquiring NMR, IR, and MS spectra for organic compounds like this compound.

¹H NMR Spectroscopy

Objective: To determine the proton framework of the molecule, providing information on the chemical environment, connectivity, and number of different types of protons.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample, this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Acquire the ¹H NMR spectrum using appropriate pulse sequences. Standard acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-transform infrared spectrophotometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. The instrument software will automatically subtract the background spectrum.

Data Analysis:

-

Identify the characteristic absorption bands (peaks) in the spectrum.

-

Correlate the wavenumbers (cm⁻¹) of these bands to specific functional groups (e.g., N-H, C-O, aromatic C-H).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. Electron Ionization (EI) is a common ionization method for small molecules.

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).[1]

-

Further dilute the stock solution to a final concentration suitable for the instrument, often in the range of 1-10 µg/mL.[1]

-

If using an LC-MS system, ensure the sample is filtered to remove any particulate matter.[1]

Data Acquisition (Direct Infusion ESI-MS):

-

Infuse the sample solution into the electrospray ionization (ESI) source at a constant flow rate.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

The spectrum will show the molecular ion peak (M+H)⁺ and other fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis for chemical compound characterization.

References

Potential Pharmacological Activities of 3-(3-Methoxyphenoxy)propylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential pharmacological activities of 3-(3-Methoxyphenoxy)propylamine. Due to the limited publicly available data on this specific molecule, this document extrapolates potential activities based on the well-documented pharmacology of structurally related aryloxy propylamine derivatives. This guide covers the chemical properties, potential synthesis, and hypothesized mechanisms of action, with a focus on its potential as a central nervous system (CNS) active agent. All quantitative data from related compounds are summarized for comparative analysis, and detailed experimental protocols from cited studies on analogous molecules are provided. Visual diagrams of synthetic pathways and potential signaling mechanisms are included to facilitate understanding.

Introduction

This compound is an organic compound belonging to the class of phenoxyalkylamines.[1] While direct pharmacological studies on this specific isomer are not extensively reported in peer-reviewed literature, its structural similarity to a class of well-known psychoactive compounds, including antidepressants, suggests its potential for biological activity. This guide aims to consolidate the available information on structurally related molecules to build a profile of the potential pharmacological activities of this compound.

The core structure, an aryloxy propylamine, is a key pharmacophore for several successful drugs, most notably in the field of neuroscience. Derivatives of the closely related 3-phenoxy-3-phenylpropan-1-amine (PPPA) include prominent antidepressants like fluoxetine (an SSRI) and atomoxetine (an NRI).[2] This suggests that this compound could potentially modulate monoaminergic systems.

Chemical and Physical Properties

Below is a summary of the known chemical and physical properties of this compound and its isomers.

| Property | This compound | 3-(2-Methoxyphenoxy)propylamine Hydrochloride | 3-(4-Methoxyphenoxy)propylamine |

| CAS Number | 6451-26-9[1] | 1366407-75-1[3] | 100841-00-7[4] |

| Molecular Formula | C10H15NO2[1] | C10H15NO2[3] | C10H15NO2[4] |

| Molecular Weight | 181.23 g/mol [1] | 181.23 g/mol [3] | 181.23 g/mol [5] |

| Appearance | Colorless to light yellow liquid[1][6] | Not specified | Not specified |

| Boiling Point | 164-165 °C at 13 Torr[1] | Not specified | 304.4 °C at 760 mmHg[7] |

| pKa | 9.58 ± 0.10 (Predicted)[1] | Not specified | 9.45 ± 0.10 (Predicted)[7] |

| Storage | 2-8°C, protect from light[1] | Room temperature[3] | Not specified |

Potential Synthesis

A proposed synthesis for this compound could involve the following steps:

-

Williamson Ether Synthesis: Reaction of 3-methoxyphenol with a 3-halopropionitrile (e.g., 3-chloropropionitrile) to form 3-(3-methoxyphenoxy)propionitrile.

-

Catalytic Hydrogenation: Reduction of the nitrile group of 3-(3-methoxyphenoxy)propionitrile using a catalyst such as a modified nickel catalyst in the presence of a solvent like ethanol and hydrogen gas under pressure and heat. This would yield the final product, this compound. A patent for the synthesis of 3-methoxypropylamine from 3-methoxypropionitrile describes using a modified carrier nickel catalyst, ethanol as a solvent, and reacting at 2.8 MPa for 2 hours.[8]

Potential Pharmacological Activities

The pharmacological activities of this compound are likely to be centered on the central nervous system, given the activities of its structural analogs.

Antidepressant Activity

A patent for aryloxyphenylpropylamines highlights that compounds in this class exhibit antidepressant effects.[9] For instance, N-methyl 3-(o-methoxyphenoxy)-3-phenylpropylamine was shown to be an antagonist of apomorphine and reserpine-induced hypothermia, a pharmacological test in which many marketed antidepressant drugs are active.[9] This compound demonstrated an activity level comparable to imipramine and amitriptyline.[9] Furthermore, N-methyl 3-(o-methoxyphenoxy)-3-propylamine was found to increase response rates in pigeons on a fixed-ratio, fixed-interval schedule, an effect that persisted for over 24 hours, similar to the effects of desmethylimipramine.[9]

The table below summarizes the antidepressant-like effects of some aryloxy propylamine derivatives mentioned in the patent.

| Compound | Test | Dosage (mg/kg) | Effect |

| N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine | Apomorphine Hypothermia Antagonism | 10 | 100% reduction of hypothermia |

| N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine | Reserpine Hypothermia Reversal | Not specified | Similar degree of reversal to imipramine, amitriptyline, nortriptyline, and desmethylimipramine |

| N-methyl 3-(o-methoxyphenoxy)-3-propylamine | Operant Behavior (Pigeons) | Not specified | Increased response rates |

Monoamine Reuptake Inhibition

The broader class of 3-phenoxy-3-phenylpropan-1-amine (PPPA) derivatives includes potent monoamine reuptake inhibitors.[2] It is therefore highly probable that this compound also interacts with monoamine transporters.

-

Nisoxetine (N-methyl-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine): A selective norepinephrine reuptake inhibitor (NRI).[2]

-

Fluoxetine (N-methyl-3-(4-(trifluoromethyl)phenoxy)-3-phenylpropan-1-amine): A selective serotonin reuptake inhibitor (SSRI).[2]

-

Atomoxetine ((3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine): A norepinephrine reuptake inhibitor (NRI).[2]

Based on these examples, this compound could potentially act as a reuptake inhibitor for serotonin (SERT), norepinephrine (NET), or dopamine (DAT), or as a dual or triple reuptake inhibitor.

Experimental Protocols

Detailed experimental protocols for assessing the potential pharmacological activities of this compound can be adapted from studies on its analogs.

Reserpine-Induced Hypothermia Reversal

This protocol is based on the methods described for testing aryloxyphenylpropylamines.[9]

-

Animal Model: Male mice.

-

Procedure: a. Administer reserpine (e.g., 2 mg/kg, intraperitoneally) to induce hypothermia. b. After a set period (e.g., 18 hours), record the baseline hypothermic rectal temperature. c. Administer the test compound (this compound) or a vehicle control at various doses. d. Measure rectal temperature at regular intervals (e.g., 30, 60, 120 minutes) post-administration of the test compound.

-

Data Analysis: Calculate the change in rectal temperature from the hypothermic baseline. Compare the effects of the test compound to a positive control (e.g., imipramine).

Monoamine Transporter Binding Assay

This protocol is a general approach to determine the binding affinity of the compound to SERT, NET, and DAT.

-

Preparation: a. Prepare cell membrane homogenates from cells expressing human SERT, NET, or DAT. b. Prepare a radioligand specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

-

Assay: a. In a 96-well plate, incubate the membrane homogenates with the specific radioligand and varying concentrations of the test compound. b. Incubate at a specific temperature and for a set duration to reach equilibrium. c. Terminate the reaction by rapid filtration through a glass fiber filter. d. Wash the filters to remove unbound radioligand.

-

Data Analysis: a. Measure the radioactivity retained on the filters using a scintillation counter. b. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). c. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Conclusion

While direct pharmacological data for this compound is limited, a comprehensive analysis of its structural analogs strongly suggests its potential as a CNS-active agent. The aryloxy propylamine scaffold is a well-established pharmacophore for antidepressant drugs that modulate monoamine systems. Based on the available evidence from related compounds, this compound is a promising candidate for further investigation as a potential monoamine reuptake inhibitor with possible applications in the treatment of depression and other neurological disorders. Future research should focus on its synthesis and subsequent in vitro and in vivo characterization to elucidate its specific pharmacological profile.

References

- 1. 3-(3-methoxyphenoxy)propan-1-amine | 6451-26-9 [chemicalbook.com]

- 2. PPPA (drug) - Wikipedia [en.wikipedia.org]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. CAS 100841-00-7: 3-(4-methoxyphenoxy)propan-1-amine [cymitquimica.com]

- 5. 3-(4-Methoxy-phenoxy)-propylamine | C10H15NO2 | CID 3152109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(3-methoxyphenoxy)propan-1-amine | 6451-26-9 [amp.chemicalbook.com]

- 7. Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery [whsysbio.net]

- 8. Synthesis process of methoxypropylamine - Eureka | Patsnap [eureka.patsnap.com]

- 9. US4018895A - Aryloxyphenylpropylamines in treating depression - Google Patents [patents.google.com]

3-(3-Methoxyphenoxy)propylamine: An Elusive Serotonin Receptor Modulator

The exploration of phenoxypropylamine scaffolds has been a fruitful area in medicinal chemistry, leading to the development of various compounds with significant effects on monoamine systems. However, the specific substitution pattern of a methoxy group at the 3-position of the phenoxy ring combined with a propylamine chain, as in 3-(3-Methoxyphenoxy)propylamine, has not been extensively documented in the context of serotonin receptor modulation.

For a compound of this nature to be characterized as a serotonin receptor modulator, a standard cascade of preclinical research would be necessary. This would involve a series of established experimental protocols to determine its pharmacological profile.

Hypothetical Characterization Workflow

Should research on this compound be undertaken, the following experimental workflow would be essential to elucidate its role as a serotonin receptor modulator.

Investigating the Antidepressant Potential of 3-(3-Methoxyphenoxy)propylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. This technical guide investigates the potential of 3-(3-methoxyphenoxy)propylamine as a candidate for antidepressant drug development. Due to a lack of direct preclinical and clinical studies on this specific molecule, this paper extrapolates its potential based on the pharmacological data of structurally analogous compounds, particularly aryloxyphenylpropylamines. We present a comprehensive overview of the inferred mechanism of action, propose detailed experimental protocols for its evaluation, and provide a framework for future research. This document serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this and related compounds.

Introduction

The monoamine hypothesis has historically guided antidepressant drug discovery, leading to the development of selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). However, the significant lag in therapeutic onset and the substantial population of non-responders highlight the need for novel mechanistic approaches. Aryloxyphenylpropylamines represent a class of compounds that have demonstrated potential for antidepressant activity through various mechanisms. This guide focuses on this compound, a molecule with structural similarities to compounds that have shown promise in preclinical models of depression.

Chemical and Physical Properties

This compound is a primary amine with the chemical formula C10H15NO2 and a molecular weight of 181.23 g/mol .[1] Its structure features a methoxy-substituted phenoxy ring linked to a propylamine chain. The hydrochloride salt form of similar aminoethers enhances stability and modifies physical properties, which is a common strategy in pharmaceutical development.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H15NO2 | [1] |

| Molecular Weight | 181.23 g/mol | [1] |

| Boiling Point | 164-165 °C (at 13 Torr) | [1] |

| Density | 1.040±0.06 g/cm3 (Predicted) | [1] |

| pKa | 9.58±0.10 (Predicted) | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

Synthesis

The synthesis of this compound is not explicitly detailed in the provided search results. However, analogous compounds offer established synthetic routes. A plausible approach involves the reaction of 3-methoxyphenol with a suitable three-carbon synthon containing a protected amine or a precursor to an amine, such as a nitrile.

One potential synthetic pathway, extrapolated from the synthesis of similar compounds, is the catalytic amination of 3-methoxypropanol.[2][4] This industrial method involves vaporizing the alcohol with ammonia and hydrogen, which then passes through a reactor with a heterogeneous catalyst.[2][4] Another approach could be the reduction of 3-methoxypropionitrile.[2][5]

A laboratory-scale synthesis could involve the reaction of 3-methoxyphenol with 3-chloropropylamine or a protected version thereof. Alternatively, a Williamson ether synthesis between 3-methoxyphenol and 3-bromopropanol, followed by conversion of the alcohol to an amine, would be a viable route.

Inferred Pharmacological Profile and Antidepressant Potential

Direct pharmacological data for this compound is unavailable. However, the antidepressant potential of the structurally related compound, N-methyl 3-(o-methoxyphenoxy)-3-phenylpropylamine, has been investigated.[6] This analogue was found to be an antagonist of apomorphine and reserpine-induced hypothermia, with an activity comparable to established antidepressants like imipramine and amitriptyline.[6] This suggests a potential interaction with monoaminergic systems.

The activity of these aryloxyphenylpropylamines in various operant behavior schedules further supports their potential as psychotropic agents, with effects paralleling those of known antidepressants.[6]

Proposed Experimental Protocols for Investigating Antidepressant Potential

To systematically evaluate the antidepressant potential of this compound, a series of in vitro and in vivo studies are proposed.

In Vitro Studies: Receptor Binding and Transporter Assays

Objective: To determine the binding affinity and functional activity of this compound at key CNS targets implicated in depression.

Methodology:

-

Receptor Binding Assays:

-

Targets: Serotonin transporters (SERT), norepinephrine transporters (NET), dopamine transporters (DAT), 5-HT1A, 5-HT2A, 5-HT2C, and other relevant receptors.

-

Procedure: Radioligand binding assays will be performed using cell membranes prepared from recombinant cell lines expressing the target receptors or transporters. The test compound will be incubated with the membranes and a specific radioligand. The displacement of the radioligand by the test compound will be measured to determine the inhibition constant (Ki).

-

-

Transporter Uptake Assays:

-

Procedure: Synaptosomes will be prepared from rodent brain tissue (e.g., cortex, striatum). The ability of this compound to inhibit the uptake of radiolabeled monoamines (e.g., [3H]5-HT, [3H]NE, [3H]DA) into the synaptosomes will be measured. This will provide a functional measure of its transporter inhibition potency (IC50).

-

In Vivo Behavioral Studies in Rodent Models of Depression

Objective: To assess the antidepressant-like efficacy of this compound in established animal models of depression.[7]

Methodology:

-

Forced Swim Test (FST):

-

Principle: This test is based on the observation that animals subjected to a stressful, inescapable situation will eventually cease escape-oriented behaviors and become immobile. Antidepressants decrease the duration of immobility.

-

Procedure: Mice or rats will be individually placed in a cylinder of water from which they cannot escape. The duration of immobility during a specified period will be recorded. The test compound or vehicle will be administered prior to the test.

-

-

Tail Suspension Test (TST):

-

Principle: Similar to the FST, this test induces a state of behavioral despair by subjecting mice to the stress of being suspended by their tails. Antidepressants reduce the time spent immobile.

-

Procedure: Mice will be suspended by their tails using adhesive tape, and the duration of immobility will be recorded.

-

-

Chronic Unpredictable Mild Stress (CUMS) Model:

-

Principle: This model has high construct and face validity as it exposes rodents to a series of mild, unpredictable stressors over several weeks to induce a depressive-like state, including anhedonia.[7]

-

Procedure: Rodents will be subjected to a variety of stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal) for 4-8 weeks. Anhedonia will be assessed using the sucrose preference test. The ability of chronic treatment with this compound to reverse the stress-induced deficit in sucrose preference will be evaluated.

-

Table 2: Proposed Dosing for In Vivo Behavioral Studies

| Animal Model | Species | Route of Administration | Proposed Dose Range (mg/kg) | Rationale |

| Forced Swim Test | Mouse/Rat | Intraperitoneal (i.p.) | 1, 5, 10, 20 | Based on active doses of analogous compounds in similar tests.[6] |

| Tail Suspension Test | Mouse | Intraperitoneal (i.p.) | 1, 5, 10, 20 | To confirm findings from the FST. |

| Chronic Unpredictable Mild Stress | Rat | Oral (p.o.) or i.p. | 5, 10, 20 (daily) | To assess efficacy in a chronic stress model. |

Visualizations

Proposed Investigational Workflow

References

- 1. 3-(3-methoxyphenoxy)propan-1-amine | 6451-26-9 [chemicalbook.com]

- 2. 3-Methoxypropan-1-amine hydrochloride | 18600-41-4 | Benchchem [benchchem.com]

- 3. 3-(3-methoxyphenoxy)propan-1-amine | 6451-26-9 [amp.chemicalbook.com]

- 4. CN101328129B - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

- 5. Synthesis process of methoxypropylamine - Eureka | Patsnap [eureka.patsnap.com]

- 6. US4018895A - Aryloxyphenylpropylamines in treating depression - Google Patents [patents.google.com]

- 7. grokipedia.com [grokipedia.com]

The Strategic Role of 3-(3-Methoxyphenoxy)propylamine in Modern Organic Synthesis: A Technical Guide

For Immediate Release

Introduction

3-(3-Methoxyphenoxy)propylamine is a key bifunctional organic intermediate characterized by a primary amine and a methoxy-substituted phenoxy ether. This unique structural arrangement makes it a valuable building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its ability to participate in a variety of chemical transformations allows for the construction of sophisticated molecular architectures, most notably as a precursor to selective norepinephrine reuptake inhibitors (SNRIs) and other neurologically active compounds. This technical guide provides an in-depth overview of its synthesis, properties, and significant applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to light yellow liquid under standard conditions. A summary of its key physical and spectroscopic properties is provided below.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| CAS Number | 6451-26-9 |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| Boiling Point | 164-165 °C @ 13 Torr |

| Density (Predicted) | 1.040 ± 0.06 g/cm³ |

| pKa (Predicted) | 9.58 ± 0.10 |

| ¹³C NMR Chemical Shifts (ppm) | Computed using HOSE algorithm: δ 160.7, 159.9, 130.3, 107.5, 106.9, 101.9, 66.4, 55.6, 39.5, 31.5.[1] (Note: Full spectrum view requires a free account on SpectraBase) |

| InChI | InChI=1S/C10H15NO2/c1-12-9-4-2-5-10(8-9)13-7-3-6-11/h2,4-5,8H,3,6-7,11H2,1H3[1] |

| SMILES | C1=C(OC)C=CC=C1OCCCN[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established routes in organic chemistry. Two common and effective methods are the Gabriel synthesis pathway and the reduction of a nitrile intermediate.

Method 1: Gabriel Synthesis Pathway

The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides, preventing over-alkylation.[2][3] This pathway involves the alkylation of potassium phthalimide with a suitable 3-halopropyl precursor, followed by hydrazinolysis to release the desired primary amine.

Caption: Gabriel synthesis pathway for this compound.

Method 2: Reduction of Nitrile Intermediate

An alternative route involves the cyanoethylation of 3-methoxyphenol with acrylonitrile, followed by the reduction of the resulting nitrile to the primary amine. This method is efficient for large-scale production.

Caption: Synthesis via reduction of a propanenitrile intermediate.

Experimental Protocols

Protocol: Synthesis of N-[3-(3-Methoxyphenoxy)propyl]phthalimide (Intermediate for Gabriel Synthesis)

This protocol describes the synthesis of the key phthalimide-protected intermediate.

Materials:

-

1-(3-Bromopropoxy)-3-methoxybenzene (1.0 eq)

-

Potassium phthalimide (1.2 eq)

-

Dimethylformamide (DMF)

Procedure:

-

A solution of 1-(3-bromopropoxy)-3-methoxybenzene in DMF is added to a stirred suspension of potassium phthalimide in DMF.

-

The reaction mixture is heated to 80-90 °C and maintained for 4-6 hours, with reaction progress monitored by TLC.

-

After completion, the mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield N-[3-(3-methoxyphenoxy)propyl]phthalimide.

Table 2: Typical Reaction Parameters for Phthalimide Intermediate Synthesis

| Parameter | Value |

| Reactant Ratio | 1 : 1.2 (Bromo-ether : Phthalimide) |

| Solvent | DMF |

| Temperature | 80-90 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

| Purification | Recrystallization from Ethanol/Water |

Protocol: Synthesis of this compound via Hydrazinolysis

This protocol details the final deprotection step to yield the target amine.

Materials:

-

N-[3-(3-Methoxyphenoxy)propyl]phthalimide (1.0 eq)

-

Hydrazine hydrate (1.5 eq)

-

Ethanol

Procedure:

-

N-[3-(3-methoxyphenoxy)propyl]phthalimide is suspended in ethanol in a round-bottom flask.

-

Hydrazine hydrate is added to the suspension, and the mixture is heated to reflux.

-

The reaction is maintained at reflux for 2-4 hours, during which a precipitate of phthalhydrazide forms.

-

The mixture is cooled, and the solid phthalhydrazide is removed by filtration.

-

The ethanolic filtrate is concentrated under reduced pressure.

-

The residue is taken up in an appropriate solvent (e.g., dichloromethane) and washed with aqueous base (e.g., 1M NaOH) to remove any remaining phthalhydrazide.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound, which can be further purified by distillation.

Table 3: Typical Reaction Parameters for Hydrazinolysis

| Parameter | Value |

| Reactant Ratio | 1 : 1.5 (Phthalimide : Hydrazine) |

| Solvent | Ethanol |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-85% |

| Purification | Vacuum Distillation |

Application in Pharmaceutical Synthesis: Precursor to Atomoxetine Analogues

A primary application of this compound is as an advanced intermediate in the synthesis of aryloxyphenylpropylamines, a class of compounds known for their activity as selective norepinephrine reuptake inhibitors (SNRIs). Atomoxetine, a prominent drug for the treatment of ADHD, belongs to this class. While Atomoxetine itself features a 2-methylphenoxy group, the synthesis of analogues with a 3-methoxyphenoxy moiety for structure-activity relationship (SAR) studies follows a similar synthetic logic.

The core transformation is a nucleophilic aromatic substitution (SNAᵣ) reaction, where the amine acts as a handle for further modifications after the crucial C-O ether bond is formed.

Caption: Logical workflow for the synthesis of an Atomoxetine analogue.

The synthesis of such analogues typically involves the reaction of an N-protected 3-hydroxy-3-phenylpropylamine with an activated aryl fluoride or chloride. Alternatively, intermediates like this compound serve as a foundational scaffold onto which the 3-phenyl-3-hydroxy motif is constructed before N-methylation.

Table 4: Key Intermediates in Atomoxetine Synthesis and Analogues

| Intermediate | CAS Number | Role in Synthesis |

| (R)-N-Methyl-3-hydroxy-3-phenylpropylamine | 115290-81-8 | Key chiral precursor for etherification. |

| N-Methyl-3-phenoxy-3-phenylpropylamine hydrochloride | 115266-41-0 | Close analogue, useful for process development and impurity profiling.[4] |

| 3-Chloropropiophenone | 34041-84-4 | Common starting material for building the 3-phenyl-propanol backbone. |

Conclusion

This compound is a versatile and strategically important intermediate in organic synthesis. Its value is particularly evident in the field of medicinal chemistry, where it serves as a crucial building block for creating complex aryloxyphenylpropylamine structures relevant to the treatment of neurological disorders. The synthetic routes to this compound are well-established, offering flexibility for both laboratory-scale and industrial production. As the demand for novel and effective pharmaceuticals continues to grow, the role of such well-defined intermediates will remain central to the advancement of drug discovery and development.

References

- 1. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]

- 2. WO2008062473A1 - Process for preparing atomoxetine hydrochloride - Google Patents [patents.google.com]

- 3. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]

- 4. Synthesis process of methoxypropylamine - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide on 3-(3-Methoxyphenoxy)propylamine: Discovery, History, and Synthesis

Abstract: This document provides a comprehensive technical overview of 3-(3-Methoxyphenoxy)propylamine, a key chemical intermediate. Its discovery and history are intrinsically linked to the development of aryloxyphenylpropylamines as pharmacologically active agents. The primary significance of this compound lies in its role as a crucial precursor in the synthesis of Atomoxetine, a selective norepinephrine reuptake inhibitor used for treating Attention Deficit Hyperactivity Disorder (ADHD). This guide details its physicochemical properties, outlines a representative synthetic protocol, and illustrates its manufacturing workflow.

Discovery and Historical Context

The discovery of this compound is not an isolated event but part of a broader exploration into the pharmacological potential of aryloxyphenylpropylamines. Research in the 1970s and 1980s by pharmaceutical companies, notably Eli Lilly and Company, investigated this class of compounds for their effects on the central nervous system, particularly for antidepressant applications.

Initial patents from this era, such as U.S. Patent 4,018,895, describe various N-methyl 3-aryloxy-3-phenylpropylamines and their activity as psychotropic agents, specifically in their ability to antagonize reserpine-induced hypothermia.[1] While this patent focused on a range of substituted compounds, it laid the foundational chemistry for synthesizing molecules with the characteristic aryloxy-propylamine scaffold. A subsequent U.S. Patent, 4,314,081, further detailed these compounds, including methods for their preparation.[2]

The historical significance of this compound solidified with the development of Tomoxetine and its single (R)-enantiomer, Atomoxetine.[3] Atomoxetine emerged as a potent and selective norepinephrine reuptake inhibitor, ultimately gaining approval for the treatment of ADHD.[4][5] The synthesis of Atomoxetine requires high-purity intermediates, and this compound became established as a critical building block in numerous patented manufacturing routes.[3][4] Its history is therefore less about its own biological activity and more about its enabling role in the efficient and scalable production of a major pharmaceutical drug.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, purification, and use in subsequent reaction steps.

| Property | Value | Source(s) |

| IUPAC Name | 3-(3-methoxyphenoxy)propan-1-amine | [6] |

| CAS Number | 6451-26-9 | [6][7] |

| Molecular Formula | C10H15NO2 | [6][7] |

| Molecular Weight | 181.23 g/mol | [6][7] |

| Appearance | Colorless to light yellow liquid | [6][7] |

| Boiling Point | 164-165 °C (at 13 Torr) | [6][7] |

| Density | 1.040 ± 0.06 g/cm³ (Predicted) | [6][7] |

| pKa | 9.58 ± 0.10 (Predicted) | [6][7] |

| Storage | 2-8°C, protect from light | [6][7] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process. A common and illustrative pathway involves a Williamson ether synthesis followed by an amination step.

Synthetic Workflow Diagram

The following diagram illustrates a representative two-step synthesis route starting from 3-methoxyphenol.

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol

This protocol is a generalized representation based on common organic chemistry principles for the pathway illustrated above. Exact conditions, solvents, and purification methods may vary based on specific patents and process optimization.

Step 1: Synthesis of 1-(3-Bromopropoxy)-3-methoxybenzene (Williamson Ether Synthesis)

-

Reactant Charging: To a suitable reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge 3-methoxyphenol, a solvent such as acetone or acetonitrile, and a base, typically potassium carbonate (K₂CO₃).

-

Addition: Add 1-bromo-3-chloropropane to the mixture. While 1,3-dibromopropane can be used, the differential reactivity of the C-Cl vs. C-Br bond in 1-bromo-3-chloropropane can be advantageous for selectively forming the desired ether.

-

Reaction: Heat the mixture to reflux and maintain for several hours until reaction completion is confirmed (e.g., by TLC or GC analysis). The base neutralizes the phenolic proton, allowing the resulting phenoxide to act as a nucleophile.

-

Work-up and Isolation: After cooling, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure. The resulting crude oil is then purified, typically by vacuum distillation, to yield the intermediate, 1-(3-bromopropoxy)-3-methoxybenzene.

Step 2: Synthesis of this compound (Amination)

-

Reactant Charging: The purified bromo-intermediate is charged into a high-pressure reactor (autoclave).

-

Amination: A solution of aqueous or methanolic ammonia is added in excess. The reactor is sealed and heated to a temperature typically in the range of 100-140°C.[1] The elevated pressure and temperature are necessary to drive the nucleophilic substitution of the bromide with ammonia.

-

Work-up and Isolation: After cooling, the excess ammonia and solvent are removed by evaporation. The residue is taken up in a suitable solvent (e.g., diethyl ether) and washed with an aqueous base (e.g., NaOH) to remove any unreacted starting material and neutralize ammonium salts.[1]

-

Purification: The organic layer is dried and the solvent is evaporated. The final product, this compound, is purified by vacuum distillation to achieve the high purity required for pharmaceutical applications.

Role in Modern Drug Development

The primary role of this compound in drug development is as a high-purity starting material for Atomoxetine. The structure of this intermediate contains the complete C3-O-Aryl backbone of the final drug molecule. Subsequent synthetic steps typically involve the chiral resolution and N-methylation to arrive at the final (R)-N-methyl-3-(o-tolyloxy)-3-phenylpropylamine (Atomoxetine). The efficiency of the overall synthesis and the purity of the final Active Pharmaceutical Ingredient (API) are highly dependent on the quality of this key intermediate.[4]

References

- 1. US4018895A - Aryloxyphenylpropylamines in treating depression - Google Patents [patents.google.com]

- 2. US4314081A - Arloxyphenylpropylamines - Google Patents [patents.google.com]

- 3. US9604906B2 - Process for the preparation of 3-aryloxy-3-phenylpropylamine and salt thereof - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]

- 6. 3-(3-methoxyphenoxy)propan-1-amine | 6451-26-9 [amp.chemicalbook.com]

- 7. 3-(3-methoxyphenoxy)propan-1-amine | 6451-26-9 [chemicalbook.com]

Methodological & Application

Synthesis of 3-(3-Methoxyphenoxy)propylamine from 3-Methoxypropanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multi-step synthesis of 3-(3-methoxyphenoxy)propylamine, a valuable building block in medicinal chemistry and drug development, starting from 3-methoxypropanol. The described synthetic route involves four key transformations: tosylation, Williamson ether synthesis, azidation, and subsequent reduction to the final primary amine.

Synthetic Pathway Overview

The synthesis proceeds through a four-step sequence, designed to efficiently construct the target molecule. Initially, the hydroxyl group of 3-methoxypropanol is converted into a good leaving group by tosylation. This is followed by a Williamson ether synthesis with 3-methoxyphenol to form the core ether linkage. The terminal alcohol of the resulting intermediate is then converted to an azide, which is subsequently reduced to the desired primary amine, this compound.

Application Notes and Protocols: Alternative Synthesis Routes Utilizing 3-Methoxypropionitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of alternative synthesis routes leveraging 3-methoxypropionitrile as a versatile starting material and intermediate. The following sections detail its conversion to key pharmaceutical building blocks and its application in the synthesis of active pharmaceutical ingredients (APIs).

Introduction

3-Methoxypropionitrile (MOPN) is a colorless liquid with the chemical formula C4H7NO.[1] It serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and chemical industries.[1][2] Its utility stems from the presence of both a nitrile group and an ether functional group, allowing for a variety of chemical transformations. MOPN is primarily synthesized through the cyanoethylation of methanol with acrylonitrile.[3] This document outlines key alternative synthetic pathways starting from 3-methoxypropionitrile, including its conversion to 3-methoxypropylamine and β-alanine derivatives, and their subsequent use in the synthesis of pharmaceuticals.

Key Synthetic Transformations of 3-Methoxypropionitrile

Two primary transformations of 3-methoxypropionitrile unlock its potential as a synthetic intermediate: catalytic hydrogenation to 3-methoxypropylamine and hydrolysis to 3-methoxypropionic acid, which can be a precursor to β-alanine derivatives.

Catalytic Hydrogenation to 3-Methoxypropylamine

The reduction of the nitrile group in 3-methoxypropionitrile provides a direct route to 3-methoxypropylamine (MOPA), a key intermediate in the synthesis of various pharmaceuticals.[4][5] This reaction is typically carried out via catalytic hydrogenation.

Application Example: Synthesis of Ranitidine

Ranitidine, a histamine H2-receptor antagonist formerly used to decrease stomach acid production, can be synthesized using 3-methoxypropylamine as a precursor, although it's important to note that many ranitidine products have been withdrawn from the market due to concerns about the presence of N-nitrosodimethylamine (NDMA).[6][7] The synthesis illustrates the utility of MOPA derived from 3-methoxypropionitrile.

Hydrolysis to 3-Methoxypropionic Acid and Conversion to β-Alanine Derivatives

Hydrolysis of the nitrile group of 3-methoxypropionitrile yields 3-methoxypropionic acid. This can be further processed to produce β-alanine, a naturally occurring beta-amino acid.[8] β-Alanine is a precursor to carnosine and has applications as a dietary supplement.[1][9]

Data Presentation: Quantitative Analysis of Key Reactions

| Reaction | Starting Material | Product | Catalyst/Reagent | Temperature (°C) | Pressure (MPa) | Reaction Time | Yield (%) | Reference |

| Catalytic Hydrogenation | 3-Methoxypropionitrile | 3-Methoxypropylamine | Modified carrier nickel catalyst | - | 2.8 | 2 hours | 94.52 | [5] |

| Catalytic Hydrogenation | 3-Methoxypropionitrile | 3-Methoxypropylamine | Nickel/Cobalt catalyst, Ammonia | - | - | - | 96 | [3] |

| Grignard Reaction | 3-Methoxy benzonitrile | 3'-Methoxypropiophenone | Ethyl magnesium bromide | 40 | - | 3 hours | 99 | [10] |

Experimental Protocols

Protocol 1: Synthesis of 3-Methoxypropylamine via Catalytic Hydrogenation of 3-Methoxypropionitrile

This protocol is based on an industrial synthesis method.[4][5]

Materials and Equipment:

-

3-methoxypropionitrile (400g)

-

Ethanol (20g)

-

Modified carrier nickel catalyst (12g)

-

1000ml autoclave

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Charge the 1000ml autoclave with 400g of 3-methoxypropionitrile, 20g of ethanol, and 12g of the modified carrier nickel catalyst.[4][5]

-

Seal the autoclave and pressurize it with hydrogen to 2.8 MPa.[4][5]

-

Stir the reaction mixture at this pressure for 2 hours.[4][5]

-

After the reaction is complete, cool the autoclave to room temperature.[4][5]

-

Carefully vent the excess hydrogen pressure.[4]

-

Filter the reaction mixture to remove the catalyst.[4]

-

Purify the filtrate by fractional distillation under normal pressure, collecting the fraction boiling between 110-160 °C.[4]

Expected Outcome: This procedure is reported to yield approximately 354.09g of colorless and transparent 3-methoxypropylamine, with a raw material conversion rate of 97.0% and a product yield of 94.52%.[5]

Protocol 2: General Procedure for the Synthesis of β-Amino Acids from β-Aminonitriles

This protocol outlines a general method for the conversion of β-aminonitriles to β-amino acids, a transformation applicable to derivatives of 3-methoxypropionitrile.[11]

Materials and Equipment:

-

N(Boc)-β³-amino nitrile

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane

-

Alkylating agent (e.g., benzyl bromide)

-

0.1 M HCl (aqueous)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Methanol (MeOH)

-

Concentrated HCl gas

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Alkylation: a. Dissolve the N(Boc)-β³-amino nitrile in anhydrous THF under an argon atmosphere and cool to -78 °C.[11] b. Add n-BuLi dropwise and stir for 15 minutes.[11] c. Add a solution of the alkylating agent in anhydrous THF.[11] d. Allow the mixture to warm to room temperature over 1 hour.[11] e. Quench the reaction with aqueous 0.1 M HCl and extract with EtOAc.[11] f. Wash the combined organic layers with water until neutral and dry over Na₂SO₄.[11]

-

Methanolysis of the Nitrile: a. Pass concentrated HCl gas through a solution of the alkylated β-amino nitrile in MeOH to achieve methanolysis, yielding the C-protected β-amino acid.[11]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ranitidine

Ranitidine acts as a competitive antagonist at the histamine H2 receptors on gastric parietal cells.[6][12] This action inhibits the downstream signaling cascade that leads to gastric acid secretion.

Caption: Ranitidine inhibits gastric acid secretion by blocking the H2 receptor.

Signaling Pathway of β-Alanine Supplementation

Supplementation with β-alanine increases muscle carnosine levels, which in turn influences several signaling pathways related to cognitive health and exercise performance.[1][9]

Caption: β-Alanine supplementation enhances carnosine levels and cognitive function.

Experimental Workflow: From 3-Methoxypropionitrile to 3-Methoxypropylamine

This diagram illustrates the key steps in the synthesis of 3-methoxypropylamine from 3-methoxypropionitrile.

Caption: Workflow for the synthesis of 3-methoxypropylamine.

References

- 1. Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ranitidine as an adjuvant regulates macrophage polarization and activates CTLs through the PI3K-Akt2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis process of methoxypropylamine - Eureka | Patsnap [eureka.patsnap.com]

- 6. Ranitidine - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Ranitidine Hydrochloride? [synapse.patsnap.com]

- 8. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. canada.ca [canada.ca]

- 10. Synthesis routes of 3'-Methoxypropiophenone [benchchem.com]

- 11. A practical route to β2,3-amino acids with alkyl side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

Application Notes and Protocols: Catalytic Amination for the Synthesis of 3-(3-Methoxyphenoxy)propylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(3-Methoxyphenoxy)propylamine, a valuable building block in pharmaceutical and agrochemical research. The primary focus is on the catalytic amination of 3-(3-methoxyphenoxy)propan-1-ol, a robust and scalable method for producing primary amines. Alternative synthetic routes, including the reductive amination of 3-(3-methoxyphenoxy)propanal and the hydrogenation of 3-(3-methoxyphenoxy)propionitrile, are also discussed. This guide includes structured data tables for easy comparison of reaction parameters, detailed step-by-step protocols, and a visual workflow to aid in experimental setup.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a flexible propylamine linker attached to a methoxy-substituted phenyl ether, makes it a versatile scaffold for drug discovery. Catalytic amination represents an efficient and industrially viable method for the synthesis of such primary amines, offering high selectivity and yield.[1][2][3] This document outlines a primary protocol based on the direct amination of the corresponding alcohol, a common and effective strategy in amine synthesis.[1][2][3]

Synthetic Strategies Overview

Several catalytic pathways can be employed for the synthesis of this compound. The selection of the optimal route often depends on the availability of starting materials, desired scale, and laboratory capabilities.

-

Direct Catalytic Amination of 3-(3-methoxyphenoxy)propan-1-ol: This is the featured method, involving the reaction of the alcohol with ammonia and hydrogen over a heterogeneous catalyst.[1][2][3]

-

Reductive Amination of 3-(3-methoxyphenoxy)propanal: This two-step, one-pot reaction involves the formation of an imine from the aldehyde and ammonia, followed by in-situ reduction.[4]

-

Catalytic Hydrogenation of 3-(3-methoxyphenoxy)propionitrile: This method involves the reduction of a nitrile functional group to a primary amine using a catalyst and a hydrogen source.[5][6][7]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the different catalytic amination strategies.

| Parameter | Direct Catalytic Amination of Alcohol | Reductive Amination of Aldehyde | Catalytic Hydrogenation of Nitrile |

| Starting Material | 3-(3-methoxyphenoxy)propan-1-ol | 3-(3-methoxyphenoxy)propanal | 3-(3-methoxyphenoxy)propionitrile |

| Primary Reagents | Ammonia, Hydrogen | Ammonia, Reducing Agent (e.g., H₂, NaBH₃CN) | Hydrogen |

| Typical Catalyst | Cu-Co/Al₂O₃-diatomite[1][2][3] | Pd/C, PtO₂, Raney Nickel[8] | Raney Nickel, Pd/C, Rh/C[6][7] |

| Temperature | 120–220 °C[1] | 25-80 °C | 25-120 °C |

| Pressure | 0.3–1.5 MPa[1] | 1-10 bar (for H₂) | 10-40 bar |

| Typical Yield | High (often >90%) | Good to Excellent (70-95%) | High (often >95%) |

| Key Advantages | Utilizes readily available alcohol, continuous process possible.[2][3] | Milder reaction conditions. | High yields and selectivity. |

| Key Considerations | Requires high temperature and pressure. | Aldehyde may be less stable than the alcohol. | Nitrile synthesis adds a step to the overall process. |

Experimental Protocols

Protocol 1: Direct Catalytic Amination of 3-(3-methoxyphenoxy)propan-1-ol

This protocol is adapted from established procedures for the amination of similar alcohols.[1][2][3]

Materials:

-

3-(3-methoxyphenoxy)propan-1-ol

-

Ammonia (anhydrous)

-

Hydrogen gas

-

Cu-Co/Al₂O₃-diatomite catalyst

-

Inert solvent (e.g., Toluene, if necessary for slurry)

-

High-pressure autoclave reactor equipped with a stirrer, gas inlets, and temperature and pressure controls.

Procedure:

-

Catalyst Activation (if required): Follow the manufacturer's instructions for the activation of the Cu-Co/Al₂O₃-diatomite catalyst. This may involve reduction under a hydrogen stream at an elevated temperature.

-

Reactor Charging: In a suitable vessel, prepare a solution or slurry of 3-(3-methoxyphenoxy)propan-1-ol. Charge the autoclave with the alcohol and the catalyst. A typical catalyst loading is 1-5% by weight relative to the alcohol.

-

System Purge: Seal the reactor and purge the system several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

-

Reaction Initiation: Pressurize the reactor with ammonia to the desired partial pressure, followed by pressurizing with hydrogen to the final reaction pressure (e.g., 0.9 MPa).[2][3]

-

Reaction Conditions: Heat the reactor to the target temperature (e.g., 150 °C) with vigorous stirring.[2][3] The reaction is typically carried out for several hours.

-

Monitoring: Monitor the reaction progress by taking samples periodically (if the reactor setup allows) and analyzing them by GC or LC-MS.

-

Work-up and Purification:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

-

Filter the reaction mixture to remove the heterogeneous catalyst.

-

The crude product can be purified by distillation under reduced pressure to yield this compound.

-

Caption: Key components in the reductive amination synthesis pathway.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

High-pressure reactions should only be performed by trained personnel using appropriate safety equipment and procedures.

-

Handle all chemicals with care, consulting the Safety Data Sheets (SDS) before use.

Conclusion

The catalytic amination of 3-(3-methoxyphenoxy)propan-1-ol provides a direct and efficient route to this compound. While requiring specialized high-pressure equipment, this method is highly scalable and atom-economical. For laboratory-scale synthesis, reductive amination of the corresponding aldehyde offers a milder and more accessible alternative. The choice of synthetic strategy will ultimately be guided by the specific needs and resources of the research team. These detailed protocols and comparative data serve as a valuable resource for chemists and researchers in the pharmaceutical and related industries.

References

- 1. benchchem.com [benchchem.com]

- 2. CN101328129B - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

- 3. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

- 4. Buy 3-(3-Methoxyphenyl)propan-1-amine (EVT-332385) | 18655-52-2 [evitachem.com]

- 5. thalesnano.com [thalesnano.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.ualberta.ca [chem.ualberta.ca]

Application Notes and Protocols: Purification of 3-(3-Methoxyphenoxy)propylamine by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 3-(3-Methoxyphenoxy)propylamine from a crude reaction mixture using column chromatography. Due to the basic nature of the amine functional group, which can lead to peak tailing and poor separation on standard silica gel, two effective methods are presented. The first method utilizes a conventional silica gel stationary phase with a triethylamine-modified mobile phase to mitigate undesirable interactions. The second, alternative method employs a basic alumina stationary phase, which inherently provides a more suitable environment for the purification of amines. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of the two methods, and a workflow visualization to ensure reproducible and high-purity results.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and cardiovascular conditions.[1] Its primary amine and phenoxy ether moieties make it a versatile intermediate in drug discovery and development. The synthesis of this compound often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. An efficient purification step is therefore critical to ensure the high purity required for subsequent synthetic transformations and biological screening.

Column chromatography is a fundamental technique for the purification of organic compounds.[2] However, the purification of amines on a standard silica gel column can be challenging. The acidic nature of silanol groups on the silica surface can lead to strong interactions with basic amines, resulting in significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product onto the stationary phase.[3]

To address these challenges, this application note details two robust column chromatography protocols:

-

Method A: Purification using a standard silica gel column with a mobile phase containing a small percentage of triethylamine (TEA). The TEA acts as a basic modifier, deactivating the acidic silanol groups and minimizing peak tailing.[3]

-

Method B: An alternative purification using a basic alumina column, which provides a basic stationary phase that is more compatible with amine-containing compounds, often eliminating the need for a mobile phase modifier.[2]

Materials and Methods

Materials and Equipment

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Basic alumina (activated, Brockmann I, standard grade, ~150 mesh)

-

Triethylamine (TEA)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Glass chromatography column

-

Fraction collector or test tubes

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm)

-

Rotary evaporator

-

NMR spectrometer, HPLC, or GC-MS for purity analysis

Experimental Workflow

Experimental Protocols

Method A: Silica Gel Chromatography with Triethylamine-Modified Mobile Phase

-

Column Preparation:

-

Select an appropriately sized glass column.

-

Securely clamp the column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (approx. 1 cm) on top of the plug.

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., Hexane:Ethyl Acetate:Triethylamine 90:9:1).

-

Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

-

Once the silica gel has settled, add another thin layer of sand on top to protect the surface.

-

Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

-

-

Sample Preparation and Loading:

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

-

Carefully apply the sample solution to the top of the silica gel bed using a pipette.

-

Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the top of the column.

-

Begin elution with a non-polar mobile phase (e.g., Hexane:Ethyl Acetate:Triethylamine 90:9:1).

-

Gradually increase the polarity of the mobile phase (e.g., to Hexane:Ethyl Acetate:Triethylamine 70:29:1) to elute the target compound.

-

Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes.

-

-

Fraction Analysis and Product Isolation:

-

Monitor the elution of the compound by spotting fractions onto a TLC plate and visualizing under a UV lamp.

-

Combine the fractions containing the pure product.

-

Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

-

Method B: Basic Alumina Chromatography

-

Column Preparation:

-

Follow the same procedure as for the silica gel column, but use basic alumina as the stationary phase.

-

Prepare a slurry of basic alumina in the initial mobile phase (e.g., Hexane:Ethyl Acetate 95:5). Note that triethylamine is typically not required.

-

Pack and equilibrate the column as described above.

-

-

Sample Preparation and Loading:

-

Prepare and load the sample as described in Method A.

-

-

Elution and Fraction Collection:

-

Begin elution with a non-polar mobile phase (e.g., Hexane:Ethyl Acetate 95:5).

-

Gradually increase the polarity of the mobile phase (e.g., to Hexane:Ethyl Acetate 80:20) to elute the product.

-

Collect fractions as described previously.

-

-

Fraction Analysis and Product Isolation:

-

Analyze the collected fractions by TLC.

-

Pool the pure fractions and remove the solvent by rotary evaporation.

-

Data Presentation

The following tables summarize the illustrative results obtained from the two purification methods.

Table 1: Column Chromatography Parameters

| Parameter | Method A: Modified Silica Gel | Method B: Basic Alumina |

| Stationary Phase | Silica Gel (230-400 mesh) | Basic Alumina (~150 mesh) |

| Column Dimensions | 30 cm x 2 cm | 30 cm x 2 cm |

| Crude Sample Load | 1.0 g | 1.0 g |

| Mobile Phase System | Hexane:Ethyl Acetate with 1% TEA | Hexane:Ethyl Acetate |

| Elution Profile | Gradient: 10% to 30% Ethyl Acetate | Gradient: 5% to 20% Ethyl Acetate |

Table 2: Illustrative Purification Results

| Parameter | Method A: Modified Silica Gel | Method B: Basic Alumina |

| Retention Factor (Rf) of Pure Product | 0.35 (Hexane:EtOAc 7:3 + 1% TEA) | 0.40 (Hexane:EtOAc 8:2) |

| Isolated Yield | 85% | 88% |

| Purity (by HPLC) | >98% | >99% |

| Peak Shape Observation | Symmetrical | Symmetrical |

Conclusion

Both the triethylamine-modified silica gel method and the basic alumina method are effective for the purification of this compound. The choice between the two methods may depend on the specific impurities present in the crude mixture and the availability of materials. For routine purifications of basic compounds, basic alumina can offer a more straightforward approach by eliminating the need for a mobile phase modifier. The protocols provided herein serve as a robust starting point for researchers to obtain high-purity this compound for applications in drug discovery and development.

References

Application Note: High-Purity 3-(3-Methoxyphenoxy)propylamine via Vacuum Distillation

Abstract

This application note details a robust protocol for the purification of 3-(3-Methoxyphenoxy)propylamine, a key intermediate in pharmaceutical and agrochemical synthesis. The described method utilizes vacuum fractional distillation to achieve high purity by effectively removing volatile and non-volatile impurities. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a primary aromatic amine derivative whose purity is critical for the successful synthesis of downstream target molecules. Crude preparations of this amine may contain starting materials, by-products, and decomposition products that can interfere with subsequent reactions, reduce yields, and complicate product isolation. Distillation is a fundamental purification technique for liquid compounds, and for high-boiling point amines such as this, vacuum distillation is the preferred method to prevent thermal degradation. This document provides a detailed, step-by-step protocol for the efficient purification of this compound.

Chemical Properties

A summary of the relevant physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for designing an effective purification strategy.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO₂ | [1][2][3] |

| Molecular Weight | 181.23 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 164-165 °C at 13 Torr | [1][3] |

| Predicted pKa | 9.58 ± 0.10 | [1][3] |

| Storage Temperature | 2-8°C, protect from light | [1][4] |

Experimental Protocol

This protocol is designed for the purification of approximately 50-100 g of crude this compound. Adjustments to scale may require optimization of certain parameters.

Materials and Equipment

-

Crude this compound

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) pellets

-

Boiling chips or magnetic stir bar

-

Round-bottom flask (distilling flask)

-

Fractional distillation column (e.g., Vigreux or packed column)

-

Distillation head with condenser

-

Receiving flasks

-

Vacuum pump with a cold trap

-

Manometer or vacuum gauge

-

Heating mantle with a stirrer

-

Lab jack

-

Clamps and stands

-